
1-Nitrosonaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of nitroso compounds and carboxylic acids. It is characterized by the presence of a nitroso group (-NO) attached to the naphthalene ring and a carboxylic acid group (-COOH) at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of naphthalene followed by oxidation and subsequent carboxylation. The nitration process typically uses nitric acid and sulfuric acid as reagents . The resulting nitronaphthalene is then oxidized to introduce the nitroso group, and carboxylation is achieved through reactions involving Grignard reagents or hydrolysis of nitriles .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) has been shown to be effective in promoting the nitration and subsequent reactions under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrosonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-Nitrosonaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-nitrosonaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
1-Nitronaphthalene: Similar structure but lacks the carboxylic acid group.
2-Nitrosonaphthalene: Similar structure but with the nitroso group at a different position.
Naphthalene-2-carboxylic acid: Lacks the nitroso group.
Propriétés
Numéro CAS |
116778-99-5 |
|---|---|
Formule moléculaire |
C11H7NO3 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
1-nitrosonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12-15/h1-6H,(H,13,14) |
Clé InChI |
SRFGQFONCUHDTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)


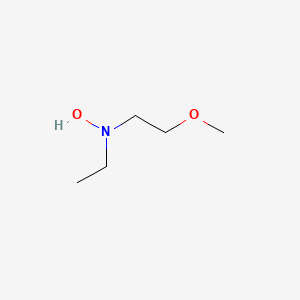
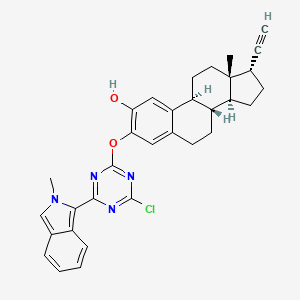
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
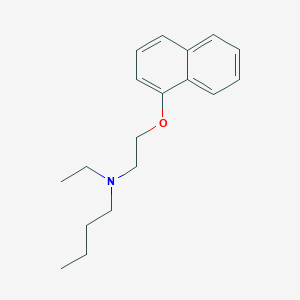
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
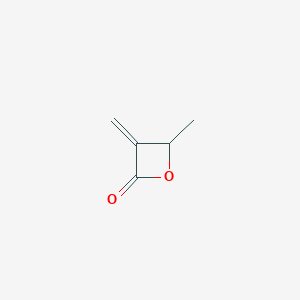
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)

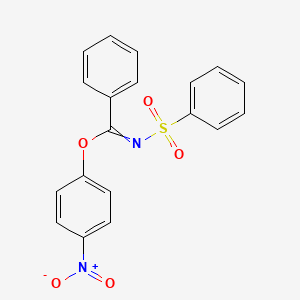
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
